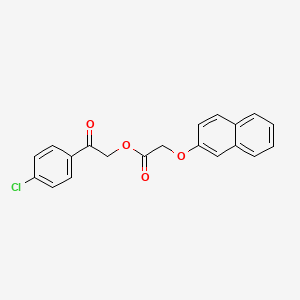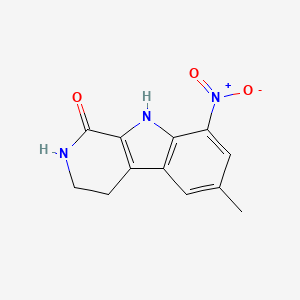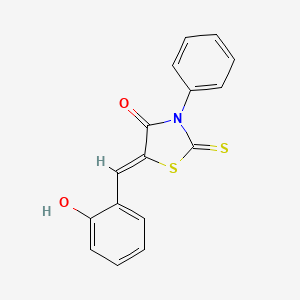![molecular formula C23H19N5O3 B11705791 2-{(3Z)-3-[(Anilinocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide](/img/structure/B11705791.png)
2-{(3Z)-3-[(Anilinocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{(3Z)-3-[(Anilinocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide is a complex organic compound that features a unique structure combining an indole ring with an anilinocarbonyl hydrazono group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(3Z)-3-[(Anilinocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Anilinocarbonyl Group: The anilinocarbonyl group can be introduced via a reaction between the indole derivative and an anilinocarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Hydrazono Group: The hydrazono group is formed by reacting the intermediate product with hydrazine hydrate under reflux conditions.
Final Coupling: The final coupling step involves the reaction of the intermediate with N-phenylacetamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the hydrazono group, converting it to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the anilinocarbonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products
Oxidation Products: Oxidized derivatives of the indole ring.
Reduction Products: Amino derivatives of the hydrazono group.
Substitution Products: Substituted derivatives at the anilinocarbonyl group.
Wissenschaftliche Forschungsanwendungen
2-{(3Z)-3-[(Anilinocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Material Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-{(3Z)-3-[(Anilinocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{(3Z)-3-[(Anilinocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide derivatives: Compounds with similar structures but different substituents on the indole ring or anilinocarbonyl group.
Indole derivatives: Compounds containing the indole ring but lacking the anilinocarbonyl hydrazono group.
Hydrazono compounds: Compounds containing the hydrazono group but with different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of the indole ring with the anilinocarbonyl hydrazono group, providing a distinct set of chemical and biological properties that are not found in other similar compounds.
Eigenschaften
Molekularformel |
C23H19N5O3 |
|---|---|
Molekulargewicht |
413.4 g/mol |
IUPAC-Name |
2-[2-hydroxy-3-(phenylcarbamoyldiazenyl)indol-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C23H19N5O3/c29-20(24-16-9-3-1-4-10-16)15-28-19-14-8-7-13-18(19)21(22(28)30)26-27-23(31)25-17-11-5-2-6-12-17/h1-14,30H,15H2,(H,24,29)(H,25,31) |
InChI-Schlüssel |
BSVGSYOJWTZPAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705734.png)



![(4E)-5-amino-4-[2-(3-nitrobiphenyl-4-yl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705752.png)
![Decyl 3-[(2,4-dinitrophenyl)amino]benzoate](/img/structure/B11705758.png)

![6-(4-Bromophenyl)-7-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-7-ium](/img/structure/B11705772.png)
![N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]butanamide](/img/structure/B11705775.png)
![N-[2,2,2-trichloro-1-(dibenzylamino)ethyl]propanamide](/img/structure/B11705792.png)

![Ethyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11705798.png)
![15-Acetyl-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12(20),13,15,17-nonaen-11-one](/img/structure/B11705801.png)
